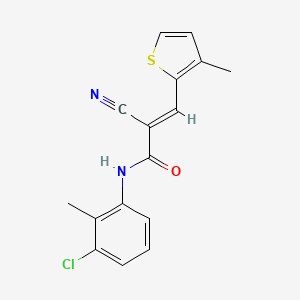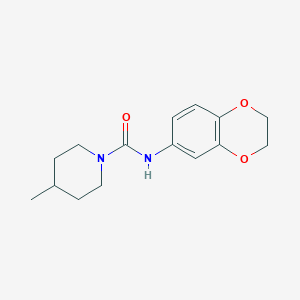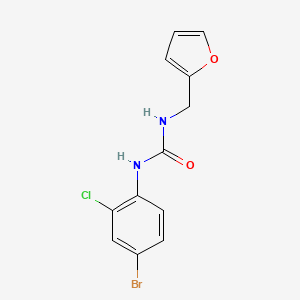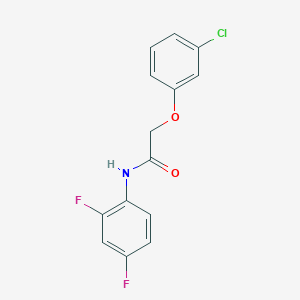![molecular formula C15H18N2 B5744749 N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE](/img/structure/B5744749.png)
N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE is an organic compound that belongs to the class of tertiary amines It is characterized by the presence of a benzyl group, a methyl group, and a pyridyl ethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE can be achieved through several synthetic routes. One common method involves the reaction of N-methylbenzylamine with 2-bromoethylpyridine under basic conditions. The reaction typically proceeds as follows:
- Dissolve N-methylbenzylamine in an appropriate solvent such as dichloromethane.
- Add 2-bromoethylpyridine to the solution.
- Introduce a base, such as potassium carbonate, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be performed in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the tertiary amine.
Substitution: Substituted derivatives where the pyridyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, which are useful in various catalytic processes.
Biology: Investigated for its potential as a bioactive compound. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: Explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials. It can serve as an intermediate in the production of dyes, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can catalyze various chemical reactions. Additionally, its interaction with biological targets such as enzymes or receptors can modulate their activity, leading to potential therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylbenzylamine: A simpler tertiary amine with a benzyl and methyl group attached to the nitrogen atom.
N-Benzyl-N-methylethanolamine: Contains an additional hydroxyl group, making it more hydrophilic and reactive.
N-Ethylbenzylamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-BENZYL-N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE is unique due to the presence of the pyridyl ethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form coordination complexes with metal ions and interact with biological targets. Additionally, the combination of benzyl, methyl, and pyridyl groups provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-benzyl-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15/h2-9,11H,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNVKSIJJWIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5744678.png)
![methyl thieno[3,2-b][1]benzothiophene-2-carboxylate](/img/structure/B5744682.png)




![4-[(2-ethoxybenzyl)amino]phenol](/img/structure/B5744738.png)
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5744740.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B5744756.png)
